molecular formula C9H12ClN3O4S B2687763 5-chloro-3,4-dinitro-N-pentylthiophen-2-amine CAS No. 680212-28-6

5-chloro-3,4-dinitro-N-pentylthiophen-2-amine

Cat. No. B2687763
CAS RN: 680212-28-6
M. Wt: 293.72
InChI Key: UFFIAUVBWUKQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3,4-dinitro-N-pentylthiophen-2-amine is a chemical compound with the molecular formula C9H12ClN3O4S and a molecular weight of 293.72 . It is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular structure of 5-chloro-3,4-dinitro-N-pentylthiophen-2-amine can be inferred from its molecular formula C9H12ClN3O4S . Unfortunately, detailed structural analysis or 3D molecular structures were not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-3,4-dinitro-N-pentylthiophen-2-amine are not specified in the search results. The molecular formula C9H12ClN3O4S and molecular weight 293.72 are known .

Scientific Research Applications

Synthesis of Antimicrobial Agents

Research on similar compounds, such as the synthesis of formazans from Mannich base derivatives of thiadiazoles, demonstrates potential applications in developing new antimicrobial agents. These compounds have shown moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Polymer Science

Aromatic poly(amine-imide)s bearing pendent triphenylamine groups have been synthesized for their thermal, photophysical, electrochemical, and electrochromic characteristics. These polymers exhibit good mechanical properties and thermal stability, making them suitable for various applications in materials science (Cheng, Hsiao, Su, & Liou, 2005).

Photoaffinity Labeling

An aryl azide, specifically 2,4-dinitro-5-fluorophenylazide, has been studied for photoaffinity labeling of amine groups in proteins. This compound reacts under mildly alkaline conditions, suitable for modifying free amine groups in active enzymes, demonstrating applications in biochemistry and molecular biology (Wilson, Miyata, Erecínska, & Vanderkooi, 1975).

Energetic Materials Synthesis

The synthesis and performance of energetic derivatives, such as those derived from aminotetrazole, highlight the potential of similar compounds in the design and development of new energetic materials. These materials are evaluated for their thermal behaviors and detonation characteristics, indicating applications in the field of explosives and propellants (Ku, 2015).

Future Directions

While specific future directions for 5-chloro-3,4-dinitro-N-pentylthiophen-2-amine were not found in the search results, related research suggests the development of novel series of similar compounds as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity . This indicates potential future directions in the development of new therapeutic agents.

properties

IUPAC Name

5-chloro-3,4-dinitro-N-pentylthiophen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O4S/c1-2-3-4-5-11-9-7(13(16)17)6(12(14)15)8(10)18-9/h11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFIAUVBWUKQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=C(C(=C(S1)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3,4-dinitro-N-pentylthiophen-2-amine

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